2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 6-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with substituted anilines under microwave irradiation. This method has been shown to be efficient, reducing reaction times significantly compared to conventional heating methods . The reaction typically involves the use of a strong base and an appropriate solvent to facilitate the nucleophilic substitution reaction.
Analyse Chemischer Reaktionen
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic or aliphatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound has been evaluated for its potential as a kinase inhibitor with antiproliferative activity against cancer cell lines. It has shown promise in the development of new anticancer agents.
Biological Studies: The compound is used in studies related to its biological activity, including its role as a fungicide and pesticide.
Chemical Research: The compound is used in the synthesis of other heterocyclic compounds and in the study of reaction mechanisms involving pyrimidine derivatives.
Wirkmechanismus
The mechanism of action of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyrimidine compounds have been shown to inhibit Aurora kinase A (AURKA) activity, leading to cell cycle arrest and induction of apoptosis in cancer cells . The compound’s structure allows it to bind to specific sites on the target enzyme, inhibiting its activity and leading to downstream effects on cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- can be compared with other similar pyrimidine derivatives, such as:
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties and inhibition of Aurora kinase A.
2-Amino-4-(4-chlorophenyl)pyrimidine: Another pyrimidine derivative with similar structural features and biological activities.
The uniqueness of 2-Pyrimidinamine, 5-(4-chlorophenyl)-4-methoxy-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
61539-05-7 |
---|---|
Molekularformel |
C12H12ClN3O |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-4-methoxy-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3O/c1-7-10(8-3-5-9(13)6-4-8)11(17-2)16-12(14)15-7/h3-6H,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
GWJJFJJMTBBVII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)OC)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.